
N-ethylethanamine;2-(tritylamino)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethylethanamine;2-(tritylamino)pentanedioic acid is a complex organic compound that combines the properties of both an amine and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine;2-(tritylamino)pentanedioic acid typically involves a multi-step process. One common method includes the reaction of N-ethylethanamine with trityl chloride to form the tritylamino derivative. This intermediate is then reacted with pentanedioic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethylethanamine;2-(tritylamino)pentanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The tritylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso compounds, while reduction of the carboxylic acids may produce alcohols.
Scientific Research Applications
N-ethylethanamine;2-(tritylamino)pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-ethylethanamine;2-(tritylamino)pentanedioic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tritylamino group can interact with hydrophobic pockets in proteins, while the carboxylic acid groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diethylamine: Similar in structure but lacks the tritylamino and pentanedioic acid groups.
N,N-Diethylamine: Another related compound with similar amine functionality.
Tritylamine: Contains the tritylamino group but lacks the ethyl and pentanedioic acid components.
Uniqueness
N-ethylethanamine;2-(tritylamino)pentanedioic acid is unique due to its combination of an ethylamine group, a tritylamino group, and a pentanedioic acid moiety. This unique structure imparts distinct chemical and biological properties that are not observed in simpler related compounds.
Properties
Molecular Formula |
C32H45N3O4 |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
N-ethylethanamine;2-(tritylamino)pentanedioic acid |
InChI |
InChI=1S/C24H23NO4.2C4H11N/c26-22(27)17-16-21(23(28)29)25-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;2*1-3-5-4-2/h1-15,21,25H,16-17H2,(H,26,27)(H,28,29);2*5H,3-4H2,1-2H3 |
InChI Key |
CHYMRJRXRHMDPH-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


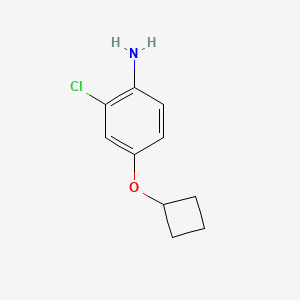



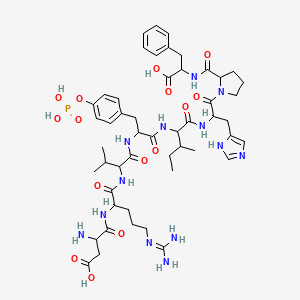
![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084522.png)

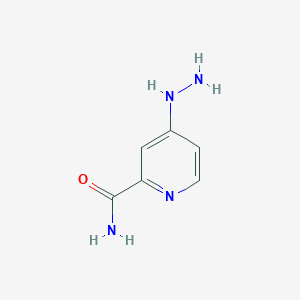
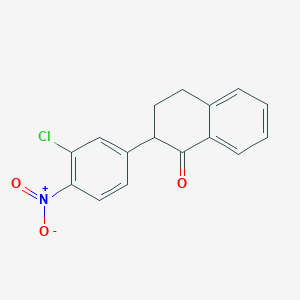
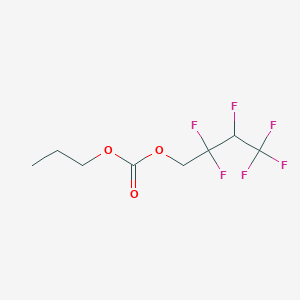


![[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone](/img/structure/B12084561.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)
